molecular formula C10H15NO2 B13555237 2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol

2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B13555237
M. Wt: 181.23 g/mol
InChI Key: OPRNLGFOSSJSPA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylethanol, characterized by the presence of an amino group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methylphenyl)ethan-1-ol
  • 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
  • 2-Amino-2-(2-isopropoxy-4-methylphenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-methoxy-4-methylphenyl)ethan-1-ol is unique due to the presence of both an amino group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(2-methoxy-4-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-8(9(11)6-12)10(5-7)13-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

OPRNLGFOSSJSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)OC

Origin of Product

United States

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